Cas no 951602-27-0 (4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine)
4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine Chemical and Physical Properties
Names and Identifiers
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- (4-benzylpiperidin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone
- 4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine
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- Inchi: 1S/C21H21ClN4O/c22-18-7-4-8-19(14-18)26-15-20(23-24-26)21(27)25-11-9-17(10-12-25)13-16-5-2-1-3-6-16/h1-8,14-15,17H,9-13H2
- InChI Key: MWRHTKJQZFRRJH-UHFFFAOYSA-N
- SMILES: C(N1CCC(CC2=CC=CC=C2)CC1)(C1=CN(C2=CC=CC(Cl)=C2)N=N1)=O
4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3382-8154-2μmol |
4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine |
951602-27-0 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3382-8154-1mg |
4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine |
951602-27-0 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3382-8154-2mg |
4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine |
951602-27-0 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F3382-8154-3mg |
4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine |
951602-27-0 | 90%+ | 3mg |
$63.0 | 2023-07-05 |
4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine
Recent Advances in the Study of 4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine (CAS: 951602-27-0)
The compound 4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine (CAS: 951602-27-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's unique structure, featuring a triazole moiety linked to a piperidine ring, has been identified as a promising scaffold for the development of novel pharmacologically active agents.
Recent studies have highlighted the compound's role as a modulator of specific biological targets, particularly in the context of neurological disorders and infectious diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine exhibits potent inhibitory activity against certain enzymes involved in neurodegenerative pathways. The researchers employed a combination of in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action, revealing a high binding affinity to the target proteins.
In addition to its neurological applications, the compound has shown promise as an antimicrobial agent. A recent preprint available on bioRxiv (2024) reported that derivatives of 4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine exhibit significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study's authors attribute this activity to the compound's ability to disrupt bacterial cell wall synthesis, as confirmed through electron microscopy and proteomic analyses.
The synthetic pathways for 4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine have also been optimized in recent work. A 2023 publication in Organic Process Research & Development described a scalable, high-yield synthesis route that employs click chemistry for the triazole formation, followed by a novel carbonyl insertion method. This advancement addresses previous challenges in the compound's production, making it more accessible for further pharmacological studies and potential clinical development.
Pharmacokinetic studies of 4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine have revealed favorable properties, including good oral bioavailability and blood-brain barrier penetration. Research presented at the 2024 American Chemical Society National Meeting demonstrated that the compound maintains stable plasma concentrations in rodent models for up to 8 hours post-administration, with minimal observed toxicity at therapeutic doses. These findings support its potential as a viable drug candidate for further development.
Future research directions for 4-benzyl-1-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidine include structure-activity relationship studies to optimize its pharmacological profile, as well as investigations into its potential applications in other therapeutic areas such as oncology and inflammation. The compound's versatility and demonstrated biological activity make it a promising subject for continued research in medicinal chemistry and drug development.
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